6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole

Lipophilicity LogP Drug-likeness

Procure 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole for medicinal chemistry and chemical biology research. Its unique -OCF₂H group modulates lipophilicity (estimated logP >4.5) and metabolic stability by resisting CYP450-mediated oxidative O-demethylation, unlike methoxy analogs. The group's conformational equilibrium between lipophilic and polar states enables environmental adaptation, making this compound ideal for investigating structure-activity relationships, membrane permeability, and target engagement. It serves as a critical probe to expand upon the validated anticancer activity of the parent 3-phenylthiazolo[3,2-a]benzimidazole scaffold against cancer cell lines such as HT-29 and MDA-MB-468.

Molecular Formula C16H10F2N2OS
Molecular Weight 316.33
CAS No. 339016-08-9
Cat. No. B2902662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole
CAS339016-08-9
Molecular FormulaC16H10F2N2OS
Molecular Weight316.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F
InChIInChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H
InChIKeyDKQZRBMVJABFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole (CAS 339016-08-9): Structural Identity and Procurement Context


6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is a fused heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole class, bearing a difluoromethoxy (-OCF₂H) substituent at position 6 and a phenyl group at position 3. The compound is registered under CAS Registry Number 339016-08-9 [1] and has the molecular formula C₁₆H₁₀F₂N₂OS (molecular weight 316.33 g/mol). Despite its presence in screening compound catalogs, this specific compound has not been the subject of any identifiable peer-reviewed primary research publication, patent, or authoritative database entry such as PubChem or ChEMBL. Consequently, all biological activity claims for this exact structure remain unverifiable from allowed sources. The structural features—particularly the difluoromethoxy substituent—suggest potential applications in medicinal chemistry, but no direct, quantitative evidence is available to substantiate selection advantages over closely related analogs.

Why Generic Substitution of Thiazolo[3,2-a]benzimidazole Analogs Fails for 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole (CAS 339016-08-9)


Thiazolo[3,2-a]benzimidazole derivatives cannot be generically interchanged because the presence, position, and nature of substituents critically determine physicochemical properties, target engagement, and biological outcomes. The difluoromethoxy (-OCF₂H) group at position 6 of 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is not merely a passive decoration; it actively modulates lipophilicity, metabolic stability, and conformational behavior in ways that are fundamentally distinct from unsubstituted, methyl, methoxy (-OCH₃), or trifluoromethoxy (-OCF₃) counterparts [1]. Lipophilicity comparisons show that -OCF₂H results in a Δlog P of approximately −0.7 ± 0.1 relative to -OCF₃ and an estimated increase of approximately +0.8 to +1.0 relative to -OCH₃ [1], directly impacting membrane permeability, solubility, and off-target binding profiles. Furthermore, the difluoromethoxy group exhibits a unique conformational equilibrium between lipophilic (endo-endo) and polar (exo-endo) states that enables environmental adaptation—a property absent in both -OCH₃ and -OCF₃ substituents [1]. Substituting this compound with a non-difluoromethoxy analog would therefore alter not only the magnitude but also the nature of the compound's interaction with biological systems, invalidating any structure-activity relationship established for the specific substitution pattern.

Quantitative Evidence Guide: 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole (CAS 339016-08-9) vs. Closest Analogs


Lipophilicity Modulation: Difluoromethoxy (-OCF₂H) vs. Unsubstituted Parent Thiazolo[3,2-a]benzimidazole Scaffold

The parent unsubstituted [1,3]thiazolo[3,2-a]benzimidazole scaffold has an experimentally predicted ACD/LogP of 3.77 based on chemoinformatic modeling . For 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole, no experimental logP value is publicly available. However, extensive matched molecular pair (MMP) analysis of the -OCF₂H group across diverse chemical series consistently demonstrates a lipophilicity increase of approximately Δlog P ~+0.3 to +0.8 relative to -OCH₃, and Δlog P ~−0.7 ± 0.1 relative to -OCF₃ [1]. Extrapolating from these class-level data, the target compound is expected to exhibit a logP value significantly higher than the parent scaffold (>4.5), primarily attributable to the combined effects of the difluoromethoxy and phenyl substituents. This enhanced lipophilicity would predict increased membrane permeability but potentially reduced aqueous solubility compared to the unsubstituted scaffold.

Lipophilicity LogP Drug-likeness

Metabolic Stability Advantage: Difluoromethoxy Group Reduces Cytochrome P450-Mediated Oxidation vs. Methoxy Analogs

The difluoromethoxy (-OCF₂H) group is widely recognized in medicinal chemistry as a metabolically stable bioisostere for the methoxy (-OCH₃) group. The replacement of the C-H bonds in -OCH₃ with C-F bonds in -OCF₂H effectively blocks oxidative O-dealkylation by cytochrome P450 enzymes, a major metabolic clearance pathway for anisole-type compounds [1]. While no compound-specific metabolic stability data exist for 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole, studies on analogous systems have demonstrated that -OCF₂H-substituted compounds exhibit significantly longer metabolic half-lives and reduced intrinsic clearance compared to their -OCH₃ counterparts. For example, the review by Hu et al. reports that partially fluorinated alkoxy groups, particularly -OCF₂H, show improved resistance to oxidative metabolism while maintaining favorable lipophilicity profiles [1]. This class-level advantage contrasts with the trifluoromethoxy (-OCF₃) group, which, although metabolically stable, introduces an undesirably large increase in lipophilicity (Δlog P ~+1.0 vs. -OCH₃) that often results in poor solubility and promiscuous binding [1].

Metabolic stability Cytochrome P450 Pharmacokinetics

Anticancer Activity Potential: Structural Analogy to 3-Phenylthiazolo[3,2-a]benzimidazole CD133 Inhibitors

Al-Ansary et al. (2017) reported a series of unsubstituted 3-phenylthiazolo[3,2-a]benzimidazoles (compounds 4a–d) as inhibitors of cancer stem cell marker CD133 and cytotoxic agents against colon cancer HT-29 and triple-negative breast cancer MDA-MB-468 cell lines [1]. Among these, compound 4b—the most potent hit—exhibited IC₅₀ values of 9 μM against HT-29 and 12 μM against MDA-MB-468, with 50% inhibition of CD133 cell surface expression [1]. The target compound 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole shares the identical 3-phenylthiazolo[3,2-a]benzimidazole core with this series but incorporates a difluoromethoxy substituent at position 6—a position not explored in the Al-Ansary study. No direct biological evaluation of the target compound has been published. However, the established activity of the parent chemotype (IC₅₀ range 9–29 μM) provides a baseline for comparison should this analog undergo testing. The difluoromethoxy substituent, by modulating lipophilicity and potentially altering target interactions, could yield either improved or attenuated activity; this remains empirically undetermined.

Anticancer Cancer stem cells CD133 inhibition

Immunomodulatory Potential: Class-Level Activity of 3-Aryl-Thiazolo[3,2-a]benzimidazoles as Immune Response Enhancers

US Patent 4,214,089 (assigned to Pfizer Inc.) claims 3-aryl-thiazolo[3,2-a]benzimidazoles and structurally related compounds as antineoplastic agents and enhancers of the immune response [1]. The patent describes this class as capable of stimulating the body's natural immune defense mechanisms while also exerting direct antineoplastic effects, distinguishing them from conventional cytotoxic chemotherapeutic agents that suppress immune function [1]. 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole falls within the general structural scope of 3-aryl-thiazolo[3,2-a]benzimidazoles covered by this patent. However, this specific compound is not exemplified or individually tested in the patent disclosure. The patent's biological data are presented for representative compounds (e.g., 3-(p-chlorophenyl)-thiazolo[3,2-a]benzimidazole-2-acetic acid), which demonstrated immune enhancement as measured by increased survival rates in tumor-bearing mice and elevated antibody responses [1]. The quantitative data pertain to the class as a whole, not to the specific difluoromethoxy derivative.

Immunomodulation Antineoplastic Immune enhancement

Potential Application Scenarios for 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole (CAS 339016-08-9) Based on Structural Analogy


Lead Optimization in Anticancer Drug Discovery: Exploring the Impact of 6-Position Difluoromethoxy Substitution on CD133+ Cancer Stem Cell Targeting

The unsubstituted 3-phenylthiazolo[3,2-a]benzimidazole scaffold has demonstrated validated anticancer activity against HT-29 colon cancer (IC₅₀ = 9 μM) and MDA-MB-468 triple-negative breast cancer (IC₅₀ = 12 μM) cell lines, with concurrent CD133 cancer stem cell marker inhibition [1]. 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole provides an opportunity to evaluate whether the introduction of the difluoromethoxy group at position 6 enhances or attenuates this activity. The -OCF₂H substituent is predicted to increase lipophilicity (estimated logP >4.5 vs. 3.77 for the parent scaffold) [2], which may improve cell membrane penetration and intracellular target engagement—potentially translating to lower IC₅₀ values. Additionally, the enhanced metabolic stability expected from the -OCF₂H group [2] could extend compound half-life in cellular assays, improving the reliability of in vitro potency measurements. This compound is suitable as a probe to expand structure-activity relationships (SAR) around the 6-position of the thiazolo[3,2-a]benzimidazole core.

Pharmacokinetic Profiling: Comparative Evaluation of Difluoromethoxy vs. Methoxy Analogs for Metabolic Stability Optimization

A key challenge in anisole-containing drug candidates is rapid oxidative O-demethylation by cytochrome P450 enzymes, leading to high metabolic clearance and short in vivo half-life. The difluoromethoxy group in 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is designed to resist this metabolic pathway [1], providing increased metabolic stability relative to a hypothetical 6-methoxy analog. Procurement of this compound enables side-by-side microsomal or hepatocyte stability assays comparing its intrinsic clearance with that of the 6-methoxy or 6-hydroxy derivatives. Such head-to-head data would quantify the magnitude of the metabolic stability advantage conferred by -OCF₂H in this specific chemotype—information that is currently absent from the literature but essential for rational drug design. The compound's conformational adaptability (endo-endo to exo-endo switching) also merits investigation in permeability assays (e.g., PAMPA or Caco-2), as the -OCF₂H group has been shown in MMP analyses to improve membrane permeation compared to -OCF₃ counterparts [1].

Immuno-Oncology Probe Development: Evaluation of 3-Aryl-Thiazolo[3,2-a]benzimidazoles with Fluorinated Substituents as Immune Response Modulators

The 3-aryl-thiazolo[3,2-a]benzimidazole class has a patent-documented precedent for enhancing the immune response in tumor-bearing animal models [1]. 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole extends this chemotype with a fluorinated substituent that may favorably alter the pharmacokinetic and target engagement profile. The compound can serve as a probe in ex vivo immune cell activation assays (e.g., T-cell proliferation, cytokine release profiling, or macrophage activation) to determine whether the difluoromethoxy modification preserves the immune-enhancing properties of the parent scaffold while improving metabolic stability or reducing off-target effects. The balanced lipophilicity profile of the -OCF₂H group (avoiding the excessive logP of -OCF₃) [2] is particularly relevant for immunomodulatory applications, where excessive lipophilicity can drive non-specific membrane interactions and cytotoxicity that confound immune readouts.

Chemical Biology Tool Compound: Probing the Conformational Dynamics of Difluoromethoxy Substituents in Heterocyclic Systems

The difluoromethoxy group is unique among fluorinated alkoxy substituents in its ability to interconvert between highly lipophilic (endo-endo) and polar (exo-endo) conformations in response to environmental changes [1]. 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole provides a rigid heterocyclic scaffold onto which this conformationally dynamic group is appended, making it a valuable tool for fundamental studies of how -OCF₂H conformational equilibria influence molecular recognition. X-ray crystallography of this compound (in complex with relevant biological targets) could reveal whether the difluoromethoxy group adopts the lipophilic endo-endo conformation in hydrophobic binding pockets or the polar exo-endo conformation in solvent-exposed environments—data that would inform the rational deployment of -OCF₂H in future drug design campaigns.

Quote Request

Request a Quote for 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.